N-Acetyl-L-norvaline

Description

BenchChem offers high-quality N-Acetyl-L-norvaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-L-norvaline including the price, delivery time, and more detailed information at info@benchchem.com.

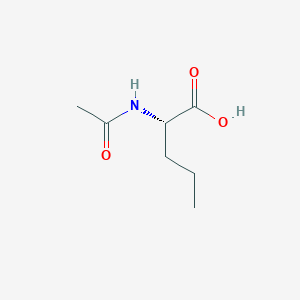

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYFPUSAWVWWDG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420760 | |

| Record name | N-ACETYL-L-NORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15891-50-6 | |

| Record name | N-Acetyl-L-norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15891-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ACETYL-L-NORVALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is N-Acetyl-L-norvaline's mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of N-Acetyl-L-norvaline

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

N-Acetyl-L-norvaline, a modified form of the non-proteinogenic amino acid L-norvaline, is a molecule of significant interest in metabolic regulation and therapeutic development. While much of the existing research focuses on its parent compound, L-norvaline, the acetylation is presumed to enhance its pharmacokinetic properties, potentially increasing stability and bioavailability. The principal mechanism of action for L-norvaline is the competitive inhibition of arginase, an enzyme that plays a critical role in the urea cycle by converting L-arginine to ornithine and urea. By inhibiting arginase, N-Acetyl-L-norvaline effectively increases the intracellular pool of L-arginine, redirecting this substrate toward the nitric oxide synthase (NOS) pathway. This redirection leads to an enhanced production of nitric oxide (NO), a crucial signaling molecule involved in vasodilation, neurotransmission, and immune response. This guide provides a detailed exploration of this primary mechanism, supported by experimental methodologies and data from in vitro and in vivo studies.

Introduction: The Significance of N-Acetyl-L-norvaline

L-norvaline is a structural isomer of the branched-chain amino acid (BCAA) valine, distinguished by its linear five-carbon side chain.[1][2] Unlike the 20 canonical amino acids, it is not incorporated into proteins during translation but exerts unique biological effects.[1] The addition of an N-acetyl group to L-norvaline creates N-Acetyl-L-norvaline. While direct pharmacokinetic studies on N-Acetyl-L-norvaline are not extensively published, N-acetylation of other amino acids, such as cysteine (to form N-Acetylcysteine, or NAC), is known to improve oral bioavailability and metabolic stability.[3][4] It is therefore hypothesized that N-Acetyl-L-norvaline acts as a more stable pro-drug, delivering the active L-norvaline moiety to its target enzyme, arginase.

Core Mechanism of Action: Arginase Inhibition

The central tenet of N-Acetyl-L-norvaline's activity lies in the inhibition of arginase by its active form, L-norvaline.[1][5][6]

The L-Arginine Metabolic Fork: Arginase vs. Nitric Oxide Synthase (NOS)

In numerous cell types, particularly endothelial cells, the amino acid L-arginine stands at a critical metabolic crossroads, where it serves as a common substrate for two competing enzymes:

-

Arginase: This enzyme hydrolyzes L-arginine to produce L-ornithine and urea, a key step in the urea cycle.[1]

-

Nitric Oxide Synthase (NOS): This family of enzymes (including endothelial eNOS and neuronal nNOS) oxidizes L-arginine to produce nitric oxide (NO) and L-citrulline.[7]

The balance between these two enzymes dictates the bioavailability of L-arginine for NO production. Under conditions where arginase activity is elevated, L-arginine is depleted, thereby limiting NO synthesis and contributing to pathologies like endothelial dysfunction.[8]

L-Norvaline as a Competitive Inhibitor

L-norvaline acts as a competitive or mixed inhibitor of the arginase enzyme.[1][5][9] It binds to the active site of arginase, preventing L-arginine from being hydrolyzed.[5] This inhibition effectively "spares" the L-arginine pool, making more of the substrate available for nitric oxide synthase.[6][10] The downstream consequence is a significant increase in the rate of NO synthesis.[1][6] This indirect enhancement of NO production is the primary therapeutic rationale for its use.[5]

Experimental Validation and Methodologies

The arginase-inhibiting properties of L-norvaline have been validated through a series of in vitro and in vivo experiments.

In Vitro Arginase Inhibition Assay

The most direct method to confirm the mechanism of action is to measure the inhibition of arginase activity in a controlled enzymatic assay. The principle involves quantifying the product of the arginase reaction, urea, in the presence and absence of the inhibitor.

Experimental Protocol: Colorimetric Arginase Activity Assay

This protocol is adapted from commercially available kits and established methodologies.[11][12][13]

-

Enzyme Activation: Dilute purified arginase enzyme to a working concentration (e.g., 0.0012 units/µL) and activate by incubating with a manganese solution (a required cofactor) for 10-15 minutes at 25-37°C.[11]

-

Inhibitor Preparation: Prepare a stock solution of N-Acetyl-L-norvaline in ultrapure water and create a serial dilution to test a range of concentrations.

-

Reaction Setup: In a 96-well microplate, add the following to respective wells:

-

Blank Wells: Ultrapure water.

-

Control Wells (100% Activity): Activated arginase enzyme.

-

Inhibitor Wells: Activated arginase enzyme and varying concentrations of N-Acetyl-L-norvaline.

-

-

Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.[11]

-

Reaction Initiation: Add a buffered L-arginine substrate solution to all wells except the blank. Tap the plate to mix.[11]

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow the enzymatic reaction to proceed.[11][12]

-

Reaction Termination & Color Development: Add a urea reagent to all wells. This reagent stops the arginase reaction and contains a chromogen that reacts specifically with the urea produced, forming a colored complex.[11]

-

Final Incubation: Incubate for 60 minutes at room temperature to allow for full color development.[11]

-

Measurement: Read the absorbance of the plate at 430 nm using a microplate reader.[11]

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor wells to the control wells. This data can be used to determine the IC₅₀ value of the compound.

In Vivo and Cell-Based Evidence

The endothelium-protective effects of L-norvaline, stemming from its arginase inhibition, have been demonstrated in various models.

-

Endothelial Cell Models: L-norvaline has been shown to possess anti-inflammatory properties in human endothelial cells.[14] Studies show it can reverse endothelial cell aging and prevent endothelial dysfunction.[10][15]

-

Animal Models of Endothelial Dysfunction: In rat models where endothelial dysfunction is induced by inhibiting NOS with L-NAME (N G-nitro-L-arginine methyl ester), administration of L-norvaline prevents the development of systemic endothelial dysfunction, demonstrating its ability to restore NO availability.[10]

-

Neuroprotection Models: In a triple-transgenic mouse model of Alzheimer's disease, L-norvaline treatment reversed cognitive decline, reduced β-amyloid plaques, and alleviated neuroinflammation (microgliosis).[16] These neuroprotective effects are linked to its ability to improve cerebral blood flow via NO and modulate inflammatory pathways.[1][16]

| Model System | Key Findings | Implication for Mechanism of Action | References |

| Human Endothelial Cells | Exhibits anti-inflammatory properties. | Suggests direct cellular effects beyond simple substrate redirection. | [14] |

| L-NAME Treated Rats | Prevents systemic endothelial dysfunction. | Confirms in vivo efficacy in preserving NO-dependent vascular function. | [10] |

| Alzheimer's Disease Mice | Reduces β-amyloid, neuroinflammation, and cognitive decline. | Highlights therapeutic potential in neurodegenerative diseases via NO modulation and anti-inflammatory effects. | [16] |

Secondary Mechanisms and Cytotoxicity Considerations

While arginase inhibition is the primary mechanism, other biological activities and potential toxicities have been reported for L-norvaline.

-

Branched-Chain Amino Acid Aminotransferase (BCAT) Interaction: L-norvaline can act as a substrate for BCAT, an enzyme present in neurons.[14] This interaction can lead to an increase in glutamate production, which, if not properly regulated, could contribute to excitotoxicity.[14]

-

Cytotoxicity Controversy: Some in vitro studies using high concentrations of L-norvaline (e.g., >125 µM) have reported cytotoxicity and mitochondrial dysfunction in cell lines.[9][17] This toxicity may be due to its ability to mimic other amino acids, thereby interfering with metabolic pathways.[17] However, critics argue these concentrations are not physiologically relevant, and multiple in vivo studies have demonstrated a favorable safety profile and neuroprotective, rather than toxic, effects.[1][14]

Conclusion for Drug Development Professionals

N-Acetyl-L-norvaline presents a compelling profile as a modulator of the L-arginine/NO pathway. Its core mechanism—the inhibition of arginase by its active L-norvaline form—is well-supported by biochemical and in vivo data. This action leads to increased L-arginine bioavailability for NOS, resulting in enhanced NO production. The N-acetyl modification is rationally expected to confer superior pharmacokinetic properties, making it a more viable candidate for oral administration than its parent compound.

The therapeutic potential spans cardiovascular conditions characterized by endothelial dysfunction and neurodegenerative disorders where impaired blood flow and inflammation are contributing factors. Future research should focus on elucidating the precise pharmacokinetic and pharmacodynamic profile of N-Acetyl-L-norvaline itself and further exploring its long-term safety in preclinical models to fully validate its potential as a therapeutic agent.

References

- Catalyst University. (2019, March 9).

- The Supplement Engineer. (2022, October 7). Is L-Norvaline Bad for the Brain?.

- Iftikhar, M., et al. (2019).

- LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog.

- Pokrovskiy, M. V., et al. (n.d.). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction.

- Polis, B., et al. (n.d.). L-Norvaline, a new therapeutic agent against Alzheimer's disease. PubMed Central.

- Sigma-Aldrich. (n.d.). L-Norvaline arginaseinhibitor 6600-40-4.

- Shatanawi, A., et al. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology.

- Samardzic, K., & Rodgers, K. J. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in Vitro.

- Ramirez-Sanchez, I., et al. (n.d.). Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging. PubMed Central.

- HSN. (n.d.). Norvaline: Nitric oxide booster.

- Sigma-Aldrich. (n.d.). Arginase Inhibitor Screening Kit (MAK328) - Technical Bulletin.

- Corral-Jara, K. F., et al. (n.d.). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. NIH.

- Konovalova, E. A., & Chernomortseva, E. S. (2019). The study of the endothelial protective properties of the L-norvaline combination with mexidol in the simulation of L-NAME-induced NO deficiency. Research Results in Pharmacology.

- Wikipedia. (n.d.). Nitric oxide synthase.

- Sigma-Aldrich. (n.d.). Arginase Activity Assay Kit (MAK112) - Technical Bulletin.

- Tsai, K. C., et al. (n.d.). Multiple-Dose Pharmacokinetics and Pharmacodynamics of N-Acetylcysteine in Patients with End-Stage Renal Disease. PubMed Central.

- Olsson, B., et al. (n.d.). Pharmacokinetics and Bioavailability of Reduced and Oxidized N-Acetylcysteine. SpringerLink.

- Novus Biologicals. (n.d.). Arginase Assay Kit.

- Wikipedia. (n.d.). Norvaline.

Sources

- 1. lifetein.com [lifetein.com]

- 2. Norvaline - Wikipedia [en.wikipedia.org]

- 3. Multiple-Dose Pharmacokinetics and Pharmacodynamics of N-Acetylcysteine in Patients with End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jvsmedicscorner.com [jvsmedicscorner.com]

- 5. m.youtube.com [m.youtube.com]

- 6. hsnstore.eu [hsnstore.eu]

- 7. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]

- 9. supplementengineer.com [supplementengineer.com]

- 10. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetyl-L-norvaline and the Arginase Inhibition Pathway

Abstract

The metabolic fate of L-arginine represents a critical control point in numerous physiological and pathological processes. Two key enzymes, arginase and nitric oxide synthase (NOS), compete for this common substrate, leading to vastly different downstream effects. Arginase hydrolyzes L-arginine to L-ornithine and urea, a pathway crucial for the urea cycle and the production of polyamines and proline for cellular proliferation.[1][2] Conversely, NOS oxidizes L-arginine to produce nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1][2] An imbalance in this enzymatic competition, often characterized by upregulated arginase activity, can lead to diminished NO bioavailability, contributing to endothelial dysfunction and the pathology of various cardiovascular diseases.[3][4] This guide provides a detailed examination of N-Acetyl-L-norvaline (a derivative of the arginase inhibitor L-norvaline) and its role within the arginase inhibition pathway as a strategy to restore NO homeostasis. We will explore the underlying biochemical mechanisms, present detailed protocols for quantifying arginase inhibition, and discuss the therapeutic implications for researchers and drug development professionals.

The L-Arginine Crossroads: Arginase vs. Nitric Oxide Synthase

L-arginine metabolism is a fundamental bifurcation in cellular biochemistry. The partitioning of this semi-essential amino acid is dictated by the relative expression and activity of arginase and NOS isozymes.[1]

-

Arginase Pathway: Mammals express two arginase isoforms: Arginase I (cytosolic) and Arginase II (mitochondrial).[5] While functionally similar, they differ in tissue distribution and regulation.[6] Arginase I is highly expressed in the liver as a key component of the urea cycle, while Arginase II is found in extrahepatic tissues like the kidneys and plays a role in regulating local L-arginine concentrations.[7] Upregulated arginase activity depletes the L-arginine pool available for NOS, thereby impairing NO production.[8][9] This substrate depletion is a key mechanism in the pathophysiology of diseases like hypertension, atherosclerosis, and diabetes-associated endothelial dysfunction.[3]

-

Nitric Oxide Synthase (NOS) Pathway: Three main isoforms of NOS exist: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). eNOS and nNOS are constitutively expressed and calcium-dependent, responsible for basal NO production that regulates blood pressure and neuronal signaling. iNOS is expressed in immune cells like macrophages following inflammatory stimuli and produces large, sustained amounts of NO for host defense.[1] In conditions of limited L-arginine, NOS can become "uncoupled," producing superoxide anions instead of NO, which contributes to oxidative stress.

The competition for L-arginine is therefore a critical determinant of vascular health and immune function.[2] Inhibiting arginase activity has emerged as a promising therapeutic strategy to enhance NO production by increasing the availability of L-arginine for NOS.[8][10]

Figure 1: The competitive pathways of L-arginine metabolism.

N-Acetyl-L-norvaline as an Arginase Inhibitor

L-norvaline is a non-proteinogenic amino acid, structurally an isomer of valine, that acts as a competitive inhibitor of arginase.[11] Its inhibitory action is attributed to its ability to compete with L-arginine for the active site of the arginase enzyme.[12] By blocking arginase, L-norvaline effectively conserves the intracellular pool of L-arginine, making more of the substrate available for NOS to produce NO.[11][12] This mechanism is believed to underlie its beneficial effects on endothelial function.[8]

N-Acetyl-L-norvaline is an acetylated derivative of L-norvaline. Acetylation is a common medicinal chemistry strategy to improve the pharmacokinetic properties of a parent molecule, such as its stability, solubility, or cell permeability. While much of the foundational research has been conducted on L-norvaline, N-Acetyl-L-norvaline is utilized with the same mechanistic goal: to inhibit arginase and subsequently boost NO production.

Key Inhibitors of Arginase:

While this guide focuses on N-Acetyl-L-norvaline, it is important to recognize other classes of arginase inhibitors that have been developed for research and therapeutic purposes.

| Inhibitor Class | Examples | Mechanism of Action |

| Amino Acid Analogs | L-norvaline, N-Acetyl-L-norvaline | Competitive inhibition, mimics the substrate L-arginine.[11][12] |

| N-hydroxy-guanidiniums | NOHA, nor-NOHA | Displaces the metal-bridging hydroxide ion in the enzyme's active site.[3] |

| Boronic Acid Derivatives | ABH, BEC | Mimics the tetrahedral transition state of the arginase-catalyzed reaction.[13] |

Experimental Protocols for Assessing Arginase Inhibition

Validating the efficacy of an arginase inhibitor like N-Acetyl-L-norvaline requires robust and reproducible experimental methods. The most direct approach is to measure the activity of the arginase enzyme by quantifying the production of one of its products, typically urea or L-ornithine.

Workflow for In Vitro Arginase Inhibition Assay

This workflow outlines the key steps for determining the inhibitory potential of a compound on purified arginase or in a biological lysate.

Figure 2: General workflow for a colorimetric arginase inhibition assay.

Detailed Protocol: Colorimetric Quantification of Urea Production

This protocol is adapted from established methods for quantifying urea, a direct product of arginase activity.[14][15] It is suitable for a 96-well microplate format, enabling higher throughput screening.

Expertise & Causality: This assay measures the endpoint accumulation of urea. The choice of a colorimetric method offers a balance of sensitivity, cost-effectiveness, and throughput compared to radioisotope or chromatography-based methods.[16] The reaction is initiated by the addition of the substrate (L-arginine) and terminated by a specialized urea reagent or strong acid, which denatures the enzyme, ensuring a precise reaction time.[15][16]

A. Reagents and Equipment

-

Arginase Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂). Causality Note: Arginase is a manganese metalloenzyme; Mn²⁺ is a required cofactor for its catalytic activity.

-

L-Arginine Substrate Solution: (e.g., 0.5 M in water, pH adjusted to 9.7). Causality Note: The optimal pH for arginase activity is high; however, the assay is typically run at a physiological pH (7.5) or a compromise pH to assess inhibitors under relevant conditions.

-

N-Acetyl-L-norvaline (NALN) Stock Solution: (e.g., 100 mM in ultrapure water or appropriate solvent).

-

Arginase Enzyme: Purified bovine liver arginase or cell/tissue lysate.

-

Urea Reagent: (e.g., Sigma-Aldrich MAK328 kit reagent or a mixture of α-isonitrosopropiophenone/diacetyl monoxime and acid). Causality Note: This reagent reacts with urea under acidic and heated conditions to produce a colored product.

-

Urea Standard Curve: A series of known urea concentrations (e.g., 0 to 10 nmol/well) for quantification.

-

96-well microplate

-

Microplate reader (430 nm absorbance)

-

Incubator (37°C)

B. Step-by-Step Methodology

-

Prepare Urea Standards: Add known amounts of urea to several wells to generate a standard curve. Bring the final volume to 50 µL with Assay Buffer.

-

Prepare Samples: In separate wells, add the following:

-

Blank (No Enzyme): 45 µL Assay Buffer + 5 µL Vehicle.

-

Positive Control (100% Activity): 40 µL Assay Buffer + 5 µL Vehicle + 5 µL Arginase Enzyme.

-

Inhibitor Wells: 40 µL Assay Buffer + 5 µL NALN (at various final concentrations) + 5 µL Arginase Enzyme.

-

-

Pre-incubation: Gently tap the plate to mix. Incubate for 15 minutes at 25°C. This step allows the inhibitor to bind to the arginase before the substrate is introduced.[15]

-

Reaction Initiation: Add 5 µL of the L-Arginine Substrate Solution to all wells except the Blank. Add 5 µL of ultrapure water to the Blank well.[15]

-

Reaction Incubation: Mix by tapping the plate. Incubate for 30-60 minutes at 37°C. The optimal time should be determined empirically to ensure the reaction is within the linear range.

-

Reaction Termination: Add 200 µL of Urea Reagent to all wells.[15] This stops the enzymatic reaction.

-

Color Development: Incubate the plate for 60 minutes at room temperature or as specified by the reagent manufacturer (some methods require heating).[15]

-

Measurement: Read the absorbance at 430 nm (A₄₃₀) using a microplate reader.[15]

C. Data Analysis & Trustworthiness

-

Subtract the A₄₃₀ of the Blank from all other readings to correct for background absorbance.

-

Plot the corrected A₄₃₀ values for the Urea Standards against their concentrations to generate a standard curve. Use the linear regression equation to determine the amount of urea produced in each sample well.

-

Calculate the percent inhibition for each NALN concentration using the following formula: % Inhibition = (1 - (Urea_Inhibitor / Urea_PositiveControl)) * 100

-

Plot the % Inhibition against the logarithm of the NALN concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Self-Validation: The system is validated by the inclusion of a positive control (uninhibited enzyme) and a blank (no substrate or no enzyme), which define the dynamic range of the assay. The linearity of the urea standard curve confirms the accuracy of the quantification method.

Therapeutic Implications and Future Directions

The upregulation of arginase is implicated in a range of diseases characterized by reduced NO bioavailability.[3] Therefore, inhibitors like N-Acetyl-L-norvaline hold significant therapeutic potential.

-

Cardiovascular Disease: In conditions such as hypertension, atherosclerosis, and diabetes-induced vasculopathy, increased arginase activity in endothelial cells reduces NO production, leading to impaired vasodilation.[3] Arginase inhibition can restore endothelial function and improve blood flow.[8]

-

Immuno-Oncology: Arginase produced by myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment depletes L-arginine, which impairs T-cell proliferation and function.[13] Inhibiting arginase can enhance anti-tumor immune responses.[17]

-

Pulmonary Hypertension: Increased arginase expression and activity contribute to the pathology of pulmonary hypertension.[4] Arginase inhibitors have been shown to reduce pulmonary resistance and attenuate the disease in preclinical models.[4]

Future research should focus on developing isoform-selective arginase inhibitors to target either Arginase I or Arginase II, which may offer improved therapeutic windows and reduced off-target effects.[13] Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of compounds like N-Acetyl-L-norvaline is essential for their successful clinical translation.

References

-

Steppan, J., Nyhan, D., & Berkowitz, D. E. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology. [Link]

-

Ramirez-Sanchez, I., et al. (2021). Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging. PubMed Central. [Link]

-

Nocentini, A., et al. (2024). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. [Link]

-

Osuji, J. C., et al. (2007). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. National Institutes of Health. [Link]

-

Catalyst University. (2019). Exercise Physiology | L-Norvaline Functions and Catabolism. YouTube. [Link]

-

The Supplement Engineer. (2022). Is L-Norvaline Bad for the Brain? The Supplement Engineer. [Link]

-

Scialpi, F., et al. (2024). Synthesis of Arginase Inhibitors: An Overview. PubMed Central. [Link]

-

LifeTein. (2024). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]

-

CD Biosynsis. (n.d.). Arginase Inhibitors. CD Biosynsis. [Link]

-

Pokrovskii, M. V., et al. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. PubMed Central. [Link]

-

Rath, M., et al. (2014). Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages. PubMed Central. [Link]

-

Morris, S. M., Jr. (2018). Determination of Mammalian Arginase Activity. ResearchGate. [Link]

-

Pokrovskii, M.V., et al. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. ResearchGate. [Link]

-

BPS Bioscience. (n.d.). ARG1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Caldwell, R. B., et al. (2015). Arginase: A Multifaceted Enzyme Important in Health and Disease. PubMed Central. [Link]

-

Chang, C. I., et al. (1998). Arginase modulates nitric oxide production in activated macrophages. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

ResearchGate. (n.d.). Pathway of L-arginine metabolism by nitric oxide synthase and arginase... ResearchGate. [Link]

-

Genesis Drug Discovery & Development. (n.d.). Arginase inhibitors. Genesis Drug Discovery & Development. [Link]

-

Jones, A. M., et al. (2007). Nitric oxide synthase inhibition with l-NAME reduces maximal oxygen uptake but not gas exchange threshold during incremental cycle exercise in man. PubMed Central. [Link]

-

PLOS One. (2013). Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form. PLOS One. [Link]

-

Frontiers. (2022). Arginase: Mechanisms and Clinical Application in Hematologic Malignancy. Frontiers. [Link]

-

Berkowitz, D. E., et al. (2003). ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION. PubMed Central. [Link]

-

Semantic Scholar. (n.d.). Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization. Semantic Scholar. [Link]

Sources

- 1. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]

- 4. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. lifetein.com [lifetein.com]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. thieme-connect.com [thieme-connect.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Arginase Inhibitors - CD Biosynsis [biosynsis.com]

Chemical and physical properties of N-Acetyl-L-norvaline

An In-Depth Technical Guide to N-Acetyl-L-norvaline: Synthesis, Characterization, and Physicochemical Properties

This guide provides a comprehensive technical overview of N-Acetyl-L-norvaline, a derivative of the non-proteinogenic amino acid L-norvaline. Designed for researchers, chemists, and drug development professionals, this document details the molecule's fundamental properties, provides robust protocols for its synthesis and characterization, and discusses its biological context and potential applications. While experimental data for this specific molecule is not abundant in public literature, this guide leverages established chemical principles and comparative data from structurally similar analogs to provide a reliable and practical framework for its study.

Molecular Profile and Physicochemical Properties

N-Acetyl-L-norvaline is the N-acetylated form of L-norvaline, an isomer of the proteinogenic amino acid valine. The addition of an acetyl group to the alpha-amino group modifies the molecule's polarity, acidity, and biological interactions.

Table 1: Identifiers and Computed Properties of N-Acetyl-L-norvaline

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-acetamidopentanoic acid | [1] |

| Synonyms | AC-NVA-OH, Acetyl-L-norvaline, (S)-2-Acetamidopentanoic acid | [1] |

| CAS Number | 15891-50-6 | [1] |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | White powder | Inferred from analogs |

| Computed XLogP3 | 0.2 | [1] |

| H-Bond Donors | 2 | [1] |

| H-Bond Acceptors | 3 | [1] |

Comparative Analysis with N-Acetyl-L-valine

Due to the scarcity of experimental data for N-Acetyl-L-norvaline, a comparative analysis with its structural isomer, N-Acetyl-L-valine, is instructive. The only structural difference is the side chain: a propyl group in norvaline versus an isopropyl group in valine. This subtle change is expected to result in very similar physicochemical properties.

Table 2: Experimental Properties of N-Acetyl-L-valine and Expected Properties of N-Acetyl-L-norvaline

| Property | N-Acetyl-L-valine (Experimental) | N-Acetyl-L-norvaline (Predicted) | Rationale for Prediction |

|---|---|---|---|

| Melting Point | 163-165 °C | Slightly lower than N-Acetyl-L-valine | The linear side chain of norvaline may lead to less efficient crystal packing compared to the branched chain of valine, slightly lowering the melting point. |

| Solubility in Water | 37.1 mg/mL at 25 °C[2] | Similar to N-Acetyl-L-valine | Both molecules have identical polar functional groups (amide, carboxylic acid) and similar hydrocarbon content, suggesting comparable aqueous solubility. |

| logP | 0.30[2] | Slightly higher than N-Acetyl-L-valine | The linear alkyl chain in norvaline is slightly more hydrophobic than the branched isopropyl group, which may lead to a marginal increase in the partition coefficient. |

Synthesis of N-Acetyl-L-norvaline

The most direct and common method for the N-acetylation of amino acids is the reaction with acetic anhydride under controlled pH conditions.[3][4] This procedure is robust, high-yielding, and avoids racemization at the chiral center.

Synthesis Workflow Diagram

Caption: Reaction workflow for the synthesis of N-Acetyl-L-norvaline.

Detailed Synthesis Protocol

Materials:

-

L-norvaline (1.0 eq)

-

Acetic Anhydride (1.5 eq)

-

Sodium Hydroxide (NaOH), 2M solution

-

Hydrochloric Acid (HCl), 3M solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ethanol

Procedure:

-

Dissolution: Dissolve L-norvaline (e.g., 11.7 g, 0.1 mol) in 100 mL of deionized water in a 250 mL beaker.

-

Cooling: Place the beaker in an ice-water bath and cool the solution to between 0 and 5 °C with gentle stirring.

-

Reaction: While monitoring the pH, slowly add acetic anhydride (e.g., 14.2 mL, 0.15 mol) dropwise. Concurrently, add 2M NaOH solution as needed to maintain the pH of the reaction mixture between 8 and 10. The causality here is critical: the reaction consumes base, and maintaining a basic pH ensures the amino group is deprotonated and nucleophilic enough to attack the anhydride.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Acidification: Cool the solution again in an ice bath and slowly acidify to a pH of approximately 2 by adding 3M HCl. This protonates the carboxylate, making the product soluble in organic solvents.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a hot water/ethanol mixture to obtain pure N-Acetyl-L-norvaline as a white crystalline solid.

-

Final Drying: Dry the purified crystals under vacuum overnight.

Analytical Characterization Workflow

A multi-technique approach is essential to confirm the identity, structure, and purity of the synthesized N-Acetyl-L-norvaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. The spectra should be compared with those of the starting material (L-norvaline) and a close structural analog (N-Acetyl-L-valine)[2].

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal will be broad.

-

~8.0 ppm (d, 1H): Amide proton (-NH-). The coupling to the alpha-proton will result in a doublet.

-

~4.1 ppm (m, 1H): Alpha-proton (-CH-). It will be a multiplet due to coupling with the amide proton and the adjacent CH₂ group.

-

~1.85 ppm (s, 3H): Acetyl methyl protons (-CH₃). This will be a sharp singlet.

-

~1.5 ppm (m, 2H): Beta-protons (-CH₂-).

-

~1.3 ppm (m, 2H): Gamma-protons (-CH₂-).

-

~0.85 ppm (t, 3H): Terminal methyl protons (-CH₃). Coupling to the adjacent CH₂ group will produce a triplet.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

-

~174 ppm: Carboxylic acid carbon (-COOH).

-

~170 ppm: Amide carbonyl carbon (-C=O).

-

~55 ppm: Alpha-carbon (-CH-).

-

~34 ppm: Beta-carbon (-CH₂-).

-

~22 ppm: Acetyl methyl carbon (-CH₃).

-

~19 ppm: Gamma-carbon (-CH₂-).

-

~14 ppm: Terminal methyl carbon (-CH₃).

Mass Spectrometry (MS)

LC-MS is the preferred method for determining the molecular weight and assessing purity.[5]

Protocol:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Inject the sample into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.

-

Acquire data in both positive and negative ion modes.

Expected Results:

-

Molecular Weight: 159.18 g/mol

-

Positive ESI Mode: Expect to see the protonated molecule [M+H]⁺ at m/z 160.1, and potentially the sodium adduct [M+Na]⁺ at m/z 182.1.

-

Negative ESI Mode: Expect to see the deprotonated molecule [M-H]⁻ at m/z 158.1.

-

Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely show characteristic losses, such as the loss of water (H₂O) and ketene (C₂H₂O).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Protocol:

-

Acquire the IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Absorption Bands:

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~3300 cm⁻¹: N-H stretch of the secondary amide.

-

~1710 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1640 cm⁻¹: C=O stretch of the amide (Amide I band).

-

~1550 cm⁻¹: N-H bend of the amide (Amide II band).

Biological Context and Potential Applications

The biological significance of N-Acetyl-L-norvaline is primarily inferred from its parent compound, L-norvaline, and the general effects of N-acetylation.

Relationship to L-Norvaline

L-norvaline is a known inhibitor of the enzyme arginase.[6] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, thereby promoting the production of nitric oxide (NO). NO is a critical signaling molecule involved in vasodilation. This mechanism is the basis for L-norvaline's use in sports supplements to enhance blood flow.[3] Furthermore, this activity has led to research into L-norvaline as a potential therapeutic agent for conditions where endothelial dysfunction is a factor, including Alzheimer's disease.[7][8]

Caption: L-Norvaline inhibits arginase, increasing L-arginine for NO synthesis.

Effects of N-Acetylation and Applications

N-acetylation is a common metabolic process that can alter a molecule's function, stability, and transport characteristics.[5] For amino acids, N-acetylation can increase lipophilicity and potentially facilitate transport across biological membranes.

N-Acetyl-L-norvaline is utilized in several research and industrial fields:

-

Peptide Synthesis: It serves as a building block in the synthesis of specialized peptides.

-

Pharmaceutical Research: It is explored as a scaffold in drug design and for studying enzyme activity.

-

Biotechnology: Researchers may use it to modify proteins, potentially enhancing their stability.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, N-Acetyl-L-norvaline presents several hazards.[1]

Table 3: GHS Hazard Statements for N-Acetyl-L-norvaline

| Hazard Code | Statement | Class |

|---|---|---|

| H315 | Causes skin irritation | Skin Irritant, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

Handling Precautions:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry, tightly sealed container.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66789, N-Acetyl-L-valine. PubChem. Retrieved January 27, 2026, from [Link].

-

Manjula, K., & Suresh, S. (2018). Preparation and use of N-acetyl-α-amino acids. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5708661, N-Acetyl-L-norvaline. PubChem. Retrieved January 27, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6287, L-Valine. PubChem. Retrieved January 27, 2026, from [Link].

-

LifeTein. (2024). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]

-

Polis, B., Srikanth, K. D., Gurevich, V., Gil-Henn, H., & Samson, A. O. (2019). L-Norvaline, a new therapeutic agent against Alzheimer's disease. Neural Regeneration Research, 14(9), 1562–1563. [Link]

-

Samson, A. O., Gurevich, V., & Polis, B. (2018). L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. Neurotherapeutics, 15(4), 1094–1108. [Link]

-

Wentao, Y., Zhang, H., Chen, G., & Chunyan, T. (2004). Novel method for spectrophotometric determination of l-tryptophan in the enzymatic resolution of dl-n-acetyl-tryptophan. Microchimica Acta, 146, 285-290. [Link]

-

Waluk, D. P., et al. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors, 40(4), 381-388. [Link]

-

Krishna, R. V., et al. (2013). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science, 12, 797845. [Link]

- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

-

Dzimbova, T. A., et al. (2015). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Journal of Molecular Structure, 1084, 24-31. [Link]

Sources

- 1. N-Acetyl-L-norvaline | C7H13NO3 | CID 5708661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 6. lifetein.com [lifetein.com]

- 7. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Neuroprotective Effects of N-Acetyl-L-norvaline

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the potential neuroprotective effects of N-Acetyl-L-norvaline. While the parent compound, L-norvaline, has demonstrated neuroprotective properties in preclinical models of Alzheimer's disease and ischemic stroke, the therapeutic potential of its N-acetylated form remains a compelling area of inquiry. N-acetylation is a promising strategy for enhancing the bioavailability and blood-brain barrier permeability of therapeutic agents.[1][2][3] This guide synthesizes the established neuroprotective mechanisms of L-norvaline with the pharmacokinetic advantages conferred by N-acetylation, presenting a robust rationale and detailed experimental workflows for the systematic evaluation of N-Acetyl-L-norvaline as a novel neuroprotective agent. We provide in-depth, field-proven protocols for in vitro and in vivo studies, encompassing cell-based assays, animal models of neurodegeneration and stroke, behavioral assessments, and key biochemical and histological analyses.

Introduction: The Scientific Rationale for Investigating N-Acetyl-L-norvaline

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, and acute neurological injuries like ischemic stroke represent a significant and growing global health burden. A key pathological feature in many of these conditions is neuronal cell death, driven by a complex interplay of excitotoxicity, oxidative stress, and neuroinflammation.[4] Consequently, the development of effective neuroprotective agents that can mitigate this neuronal loss is a paramount goal in neuroscience research.

L-norvaline, a non-proteinogenic amino acid, has emerged as a promising neuroprotective candidate.[5] Its primary mechanism of action is the inhibition of the enzyme arginase, which catabolizes L-arginine.[5] By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO).[5] In the central nervous system, NO plays a crucial role in vasodilation, improving cerebral blood flow and reducing neuronal susceptibility to oxidative stress.[6] Furthermore, preclinical studies have shown that L-norvaline can reduce beta-amyloid plaque burden, microgliosis, and astrodegeneration in a mouse model of Alzheimer's disease, leading to improved cognitive function.[7][8][9]

Despite these promising findings, the therapeutic application of L-norvaline may be limited by its pharmacokinetic properties, including its ability to efficiently cross the blood-brain barrier (BBB). N-acetylation, the addition of an acetyl group to the nitrogen atom of an amino acid, is a well-established strategy to enhance the lipophilicity of molecules, thereby improving their ability to penetrate the BBB.[1][2][10] This chemical modification can transform a hydrophilic compound into a more fat-soluble prodrug that can more readily diffuse across the lipid-rich membranes of the BBB.[1][2] Once in the brain, the acetyl group can be cleaved by endogenous enzymes, releasing the active parent compound.[1]

This guide, therefore, puts forth a detailed investigative framework to explore the hypothesis that N-Acetyl-L-norvaline represents a novel and potentially superior neuroprotective agent compared to its parent compound, L-norvaline, due to enhanced central nervous system bioavailability.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-Acetyl-L-norvaline is fundamental to its investigation.

| Property | Value | Source |

| IUPAC Name | (2S)-2-acetamidopentanoic acid | PubChem |

| Molecular Formula | C7H13NO3 | PubChem |

| Molecular Weight | 159.18 g/mol | PubChem |

| CAS Number | 15891-50-6 | PubChem |

Proposed Neuroprotective Mechanism of Action

The proposed neuroprotective mechanism of N-Acetyl-L-norvaline is predicated on a synergistic combination of the known pharmacological actions of L-norvaline and the anticipated pharmacokinetic benefits of N-acetylation.

Figure 1: Proposed mechanism of action for N-Acetyl-L-norvaline.

In Vitro Assessment of Neuroprotective Efficacy

Initial screening of the neuroprotective potential of N-Acetyl-L-norvaline should be conducted using established in vitro models of neuronal injury. These assays provide a controlled environment to assess direct effects on neuronal viability and key pathological pathways.

Cell Culture and Treatment

-

Cell Line: A human neuroblastoma cell line, such as SK-N-SH or SH-SY5Y, is a suitable model for initial studies.[11]

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[5]

-

Treatment Protocol:

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[5]

-

Prepare a stock solution of N-Acetyl-L-norvaline in a suitable solvent (e.g., sterile water or DMSO).

-

Pre-treat cells with varying concentrations of N-Acetyl-L-norvaline for 2-24 hours before inducing neuronal damage.[5]

-

Induction of Neuronal Injury

-

Oxidative Stress Model: Induce oxidative stress by exposing cells to hydrogen peroxide (H2O2) or glutamate.

-

Excitotoxicity Model: Treat cells with N-methyl-D-aspartate (NMDA) or kainic acid.

-

Amyloid-β Toxicity Model: Expose cells to aggregated amyloid-β (Aβ) peptides (e.g., Aβ1-42) to mimic Alzheimer's disease pathology.[11]

Assessment of Neuroprotection

-

Cell Viability Assays:

-

MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

-

LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

-

-

Measurement of Oxidative Stress:

-

ROS Assay: Use a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCF-DA) to measure intracellular reactive oxygen species.

-

Glutathione (GSH) Assay: Quantify the levels of the endogenous antioxidant glutathione.

-

-

Apoptosis Assays:

-

Caspase-3 Activity Assay: Measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.

-

In Vivo Evaluation of Neuroprotective Effects

Following promising in vitro results, the neuroprotective efficacy of N-Acetyl-L-norvaline must be validated in relevant animal models of neurological disease.

Animal Models

-

Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

-

The MCAO model is a widely used and reproducible method for inducing focal cerebral ischemia in rodents.[8] A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, leading to cortical and striatal infarcts.[8] Reperfusion can be achieved by withdrawing the filament after a defined period.[8]

-

-

Alzheimer's Disease Model: 3xTg-AD Mice

-

The triple-transgenic (3xTg-AD) mouse model harbors three human gene mutations (APP, PSEN1, and tau) and develops both amyloid-β plaques and neurofibrillary tangles, closely mimicking the pathology of Alzheimer's disease.

-

Treatment Paradigm

-

Route of Administration: N-Acetyl-L-norvaline can be administered via oral gavage, intraperitoneal injection, or dissolved in the drinking water.

-

Dosing Regimen: The optimal dose and treatment duration should be determined through dose-response studies. Treatment can be initiated before (prophylactic) or after (therapeutic) the induction of neuronal injury.

Behavioral Assessments

-

Motor Function (Stroke Model):

-

Neurological Deficit Score: A graded scoring system to assess motor impairments.

-

Rotarod Test: Measures motor coordination and balance.

-

-

Cognitive Function (Alzheimer's Model):

-

Morris Water Maze: Assesses hippocampal-dependent spatial learning and memory.[6][12][13][14][15] The mouse must learn the location of a hidden platform in a circular pool of opaque water using distal visual cues.[14]

-

Elevated Plus Maze: Evaluates anxiety-like behavior based on the animal's natural aversion to open and elevated spaces.[9][16][17][18][19]

-

Histological and Biochemical Analyses

-

Infarct Volume Measurement (Stroke Model):

-

Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted tissue.

-

-

Immunohistochemistry:

-

Beta-Amyloid Staining: Use specific antibodies (e.g., 6E10) to visualize and quantify amyloid-β plaques in brain sections from 3xTg-AD mice.[20] Antigen retrieval with formic acid may be necessary.[21][22]

-

Microglia and Astrocyte Staining: Use markers like Iba1 for microglia and GFAP for astrocytes to assess neuroinflammation.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

Detailed Experimental Protocols

In Vitro Neuroprotection Assay Protocol

Figure 3: Workflow for the MCAO stroke model.

Step-by-Step Protocol:

-

Anesthesia: Anesthetize the mouse with isoflurane.

-

Surgical Procedure:

-

Make a midline incision in the neck and expose the right common carotid artery (CCA).

-

Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Insert a silicon-coated 6-0 nylon monofilament through a small incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).

-

-

Occlusion and Reperfusion:

-

Maintain the occlusion for 60 minutes.

-

Withdraw the filament to allow for reperfusion of the ischemic territory.

-

-

Closure and Recovery:

-

Suture the incision and allow the animal to recover in a heated cage.

-

-

Neurological Assessment: Perform behavioral tests at 24, 48, and 72 hours post-MCAO.

Immunohistochemistry for Beta-Amyloid Protocol

Step-by-Step Protocol:

-

Tissue Preparation:

-

Perfuse the mouse with PBS followed by 4% paraformaldehyde.

-

Harvest the brain and post-fix overnight.

-

Cryoprotect the brain in 30% sucrose solution.

-

Cut 40 µm thick coronal sections on a cryostat.

-

-

Staining Procedure:

-

Wash sections in PBS.

-

Perform antigen retrieval by incubating sections in 95% formic acid for 5 minutes. [22] * Block non-specific binding with 5% normal goat serum in PBS with 0.3% Triton X-100 for 1 hour.

-

Incubate sections with a primary antibody against beta-amyloid (e.g., clone 6E10) overnight at 4°C. [20] * Wash and incubate with a biotinylated secondary antibody for 1 hour.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 1 hour.

-

Develop the signal with diaminobenzidine (DAB) substrate.

-

-

Imaging and Analysis:

-

Mount the sections on slides, dehydrate, and coverslip.

-

Capture images using a brightfield microscope and quantify the amyloid plaque load using image analysis software.

-

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the investigation of N-Acetyl-L-norvaline as a potential neuroprotective agent. By leveraging the known arginase-inhibiting and neuroprotective properties of L-norvaline and the potential for N-acetylation to enhance brain delivery, this research direction holds significant promise for the development of novel therapeutics for a range of devastating neurological disorders. The detailed protocols and experimental workflows presented herein are designed to enable a thorough and rigorous evaluation of this compelling candidate molecule.

References

-

Calingasan, N. Y., & Gibson, G. E. (2018). L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. eNeuro, 5(5), ENEURO.0297-18.2018. [Link]

-

Polis, B., & Samson, A. O. (2020). L-Norvaline, a new therapeutic agent against Alzheimer's disease. Neural Regeneration Research, 15(12), 2236–2237. [Link]

-

Samardzic, K., & Rodgers, K. J. (2019). Protein supplement L-norvaline may lead to neurodegenerative diseases. Toxicology in Vitro, 55, 104789. [Link]

-

Polis, B., & Samson, A. O. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Journal of the American College of Nutrition, 39(1), 95–96. [Link]

-

Hertz, L., & Chen, Y. (2011). Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. Journal of Visualized Experiments, (47), 2423. [Link]

-

Ng, C. F., & How, C. W. (2022). Neuroprotective agents in acute ischemic stroke. Exploratory Research and Hypothesis in Medicine, 7(1), 33-46. [Link]

-

Polis, B., & Samson, A. O. (2019). L-Norvaline, a new therapeutic agent against Alzheimer's disease. ResearchGate. [Link]

-

El-Sahar, A. E., et al. (2017). Neuroprotective Effect of L-Norvaline against Ischemic Brain Damage in Rats. ResearchGate. [Link]

-

Geibl, F. F., et al. (2023). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. PubMed. [Link]

-

Gorgani, N., et al. (2020). Evidence for a Beneficial Effect of Oral N-acetylcysteine on Functional Outcomes and Inflammatory Biomarkers in Patients with Acute Ischemic Stroke. Journal of Stroke and Cerebrovascular Diseases, 29(8), 104953. [Link]

-

Caring Sunshine. (n.d.). Relationship: Alzheimer's Disease and Norvaline. Caring Sunshine. [Link]

-

Drug Discovery and Development. (2023). Modified amino acid approved for Niemann–Pick shows promise in early Parkinson's research. Drug Discovery and Development. [Link]

-

Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]

-

LifeTein. (2023). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]

- Google Patents. (n.d.). CA3097568A1 - Acetylated prodrugs for delivery across the blood-brain barrier.

-

Uchida, K., et al. (2011). Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model. The Journal of Histochemistry and Cytochemistry, 59(4), 357–373. [Link]

-

JoVE. (2023). Phase II Reactions: Acetylation Reactions. JoVE. [Link]

-

Nilsson, R. (2015). N-acetylated amino acids. Nilsson Lab. [Link]

-

UC Davis. (2019). Morris Water Maze. Protocols.io. [Link]

-

Rautio, J., et al. (2018). Increased/Targeted Brain (Pro)Drug Delivery via Utilization of Solute Carriers (SLCs). Pharmaceutics, 10(4), 203. [Link]

-

ResearchGate. (2014). How much brain tissue homogenate is needed for ELISA detection of cytokines?. ResearchGate. [Link]

-

Pardridge, W. M. (2005). Strategies for Enhanced Drug Delivery to the Central Nervous System. Pharmaceutical Technology. [Link]

-

Stroke Preclinical Assessment Network (SPAN). (2017). Rodent Stroke Model Guidelines for Pre-clinical Stroke Trials (1st edition). SPAN. [Link]

-

MDPI. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]

-

Bio-Rad. (n.d.). β-Amyloid. Bio-Rad. [Link]

-

Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Spandidos Publications. [Link]

-

MMPC.org. (2024). Morris Water Maze. MMPC.org. [Link]

-

ResearchGate. (2018). N-acetylcysteine modulation of mitochondrial respiration and blood brain barrier permeability is time dependent and cell type specific. ResearchGate. [Link]

-

FineTest. (n.d.). Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. FineTest. [Link]

-

MDPI. (2021). Targeting Systems to the Brain Obtained by Merging Prodrugs, Nanoparticles, and Nasal Administration. MDPI. [Link]

-

ResearchGate. (2023). The experimental design using MCAO model. ResearchGate. [Link]

-

MDPI. (2021). Drug Delivery to the Brain: Recent Advances and Unmet Challenges. MDPI. [Link]

-

Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of visualized experiments : JoVE, (22), 1088. [Link]

-

JoVE. (2022). Morris Water Maze Experiment l Protocol Preview. YouTube. [Link]

-

Elabscience. (n.d.). Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. Elabscience. [Link]

-

Li, W., et al. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Molecules, 27(5), 1543. [Link]

-

CORE Scholar. (2018). N-acetylcysteine Modulation of Mitochondrial Respiration and Blood Brain Barrier Permeability Is Time Dependent and Cell Type Specific. CORE Scholar. [Link]

-

Cyagen. (2023). Understanding the Morris Water Maze in Neuroscience. Cyagen. [Link]

-

Journal of Materials Chemistry B. (2021). advances and prospects of organic nanoparticle delivery systems for assisting drugs to cross the blood–brain barrier. Royal Society of Chemistry. [Link]

-

Scintica. (2022). Reversible Middle Cerebral Artery Occlusion MCAO with an Intraluminal Filament in Mice. YouTube. [Link]

-

Oakley, H., et al. (2006). Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer's Disease. Methods in molecular biology (Clifton, N.J.), 317, 187–200. [Link]

-

MMPC.org. (2024). Elevated Plus Maze. MMPC.org. [Link]

-

DergiPark. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. DergiPark. [Link]

-

MDPI. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. MDPI. [Link]

-

MazeEngineers. (2017). Elevated Plus Maze: Understanding the Basics. MazeEngineers. [Link]

-

ResearchGate. (2015). Immunohistochemical Visualization of Amyloid-β Protein Precursor and Amyloid-β in Extra- and Intracellular Compartments in the Human Brain. ResearchGate. [Link]

Sources

- 1. CA3097568A1 - Acetylated prodrugs for delivery across the blood-brain barrier - Google Patents [patents.google.com]

- 2. Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mmpc.org [mmpc.org]

- 7. Validation of the ELISA Method for Quantitative Detection of TNF-α in Patients with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 11. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UC Davis - Morris Water Maze [protocols.io]

- 14. youtube.com [youtube.com]

- 15. cyagen.com [cyagen.com]

- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mmpc.org [mmpc.org]

- 19. maze.conductscience.com [maze.conductscience.com]

- 20. biocare.net [biocare.net]

- 21. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 25. file.elabscience.com [file.elabscience.com]

An In-Depth Technical Guide to N-Acetyl-L-norvaline: Structure, Properties, and Scientific Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Core Tenets

N-Acetyl-L-norvaline is a derivative of the non-canonical, non-proteinogenic amino acid L-norvaline. While not incorporated into proteins during ribosomal translation, its parent compound, L-norvaline, exhibits significant biological activity, primarily as an inhibitor of the arginase enzyme.[1] This activity has positioned L-norvaline as a molecule of interest in therapeutic areas ranging from cardiovascular disease to neurodegenerative disorders like Alzheimer's disease.[2][3] The N-acetylation of L-norvaline modifies its chemical properties, creating a valuable tool for researchers. This guide provides a comprehensive technical overview of N-Acetyl-L-norvaline, deconstructing its molecular structure and nomenclature, detailing its physicochemical properties, outlining a standard laboratory synthesis protocol, and exploring its applications and relevance in modern drug discovery and biochemical research.

Molecular Structure and Nomenclature

A precise understanding of a molecule's structure is fundamental to predicting its behavior and function. N-Acetyl-L-norvaline possesses a straightforward yet distinct architecture that differentiates it from its proteinogenic isomers.

Molecular Structure Analysis

N-Acetyl-L-norvaline is composed of a five-carbon pentanoic acid backbone. The key functional groups are:

-

Carboxylic Acid (-COOH): The acidic terminus of the molecule.

-

Acetamido Group (-NHCOCH₃): An amide linkage formed by the acetylation of the amino group of L-norvaline. This modification neutralizes the basicity of the original amino group and increases the molecule's lipophilicity.

-

Chiral Center (C2): The alpha-carbon is asymmetric, conferring optical activity. The "L" designation, or (S) configuration in Cahn-Ingold-Prelog terms, is crucial for its interaction with biological systems.

-

Propyl Side Chain (-CH₂CH₂CH₃): A linear three-carbon side chain that distinguishes it from its branched-chain isomer, N-Acetyl-L-valine.

Caption: 2D representation of N-Acetyl-L-norvaline.

IUPAC Nomenclature Deconstruction

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is (2S)-2-acetamidopentanoic acid .[4] This name can be broken down to describe the structure unambiguously:

-

Pentanoic acid: This defines the parent chain as a five-carbon alkane with a carboxylic acid as the principal functional group, establishing the carbon numbering from the carboxyl carbon (C1).

-

2-acetamido: This indicates that an acetamido group (-NHCOCH₃) is attached to the second carbon (C2) of the pentanoic acid chain.

-

(2S): This prefix specifies the absolute stereochemistry at the chiral center (C2) according to the Cahn-Ingold-Prelog priority rules, corresponding to the "L" configuration for amino acids.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound govern its solubility, stability, and suitability for various experimental conditions.

Physicochemical Data Summary

The following table summarizes key computed and identifying properties for N-Acetyl-L-norvaline, essential for experimental design and data interpretation.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | [PubChem CID: 5708661][4] |

| Molar Mass | 159.18 g/mol | [PubChem CID: 5708661][4] |

| CAS Number | 15891-50-6 | [PubChem CID: 5708661][4] |

| Topological Polar Surface Area | 66.4 Ų | [PubChem CID: 5708661][4] |

| Hydrogen Bond Donors | 2 | [PubChem CID: 5708661][4] |

| Hydrogen Bond Acceptors | 3 | [PubChem CID: 5708661][4] |

| Rotatable Bond Count | 4 | [PubChem CID: 5708661][4] |

| Computed XLogP3 | 0.2 | [PubChem CID: 5708661][4] |

Spectroscopic Profile for Structural Verification

While specific spectral data for N-Acetyl-L-norvaline is not broadly published, its structure can be unequivocally confirmed using a combination of standard spectroscopic techniques. This multi-faceted approach forms a self-validating system for identity and purity assessment.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would confirm the proton environment. Expected signals include a triplet for the terminal methyl group (CH₃), multiplets for the two methylene groups (CH₂), a multiplet for the alpha-proton (CH), a sharp singlet for the acetyl methyl protons, and broad singlets for the amide (NH) and carboxylic acid (OH) protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would verify the carbon skeleton, showing distinct signals for the carboxyl carbon, the amide carbonyl carbon, the alpha-carbon, the two methylene carbons, and the two unique methyl carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition (C₇H₁₃NO₃).[4] The fragmentation pattern in MS/MS analysis would further corroborate the structure by showing losses of characteristic fragments like the acetyl group or the carboxylic acid group.

-

Infrared (IR) Spectroscopy: Would identify the key functional groups through their characteristic vibrational frequencies, including a broad O-H stretch for the carboxylic acid, an N-H stretch for the amide, and strong C=O stretches for both the carboxylic acid and the amide.

Synthesis and Experimental Protocols

N-Acetyl-L-norvaline is typically prepared via the direct acetylation of its parent amino acid, L-norvaline. The following protocol describes a standard, reliable method using acetic anhydride.

Synthetic Strategy: N-Acetylation of L-Norvaline

The most common and efficient method for N-acetylation of an amino acid is the reaction with acetic anhydride in a weakly alkaline aqueous solution.

-

Causality of Experimental Choices:

-

Acetic Anhydride: It is used as the acetylating agent because it is highly reactive and the byproduct, acetic acid, is easily managed and removed.[5]

-

Aqueous Alkaline Solution (e.g., with NaOH or NaHCO₃): The reaction is performed at a slightly basic pH (8-9). This is critical because the free amino group (-NH₂) is nucleophilic and readily attacks the electrophilic carbonyl carbon of acetic anhydride. If the solution is too acidic, the amino group becomes protonated (-NH₃⁺), losing its nucleophilicity and halting the reaction. If it's too basic, the acetic anhydride can undergo rapid hydrolysis. Careful pH control is therefore paramount for high yield.

-

Caption: A typical laboratory workflow for the synthesis of N-Acetyl-L-norvaline.

Step-by-Step Laboratory Protocol

This protocol is a representative method and should be performed with appropriate personal protective equipment (PPE) in a fume hood.

-

Dissolution: In a jacketed reaction vessel, dissolve L-norvaline (1.0 eq) in deionized water. Begin cooling the vessel to 0-5 °C using a circulating chiller.

-

pH Adjustment: Slowly add a 2M sodium hydroxide (NaOH) solution dropwise while stirring until the L-norvaline is fully dissolved and the pH of the solution is approximately 9.0.

-

Acetylation: Add acetic anhydride (1.1 eq) dropwise to the cooled solution. Monitor the pH continuously and add 2M NaOH solution concurrently to maintain the pH between 8.0 and 9.0. The reaction is exothermic; maintain the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Precipitation (Workup): Once the reaction is complete, cool the mixture again to 0-5 °C. Slowly add 6M hydrochloric acid (HCl) dropwise with vigorous stirring to acidify the solution to a pH of approximately 2.0. A white precipitate of N-Acetyl-L-norvaline should form.

-

Crystallization: Continue stirring the cold slurry for at least 1 hour to ensure complete crystallization.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts. Dry the purified N-Acetyl-L-norvaline under vacuum at 40-50 °C to a constant weight.

Applications in Research and Drug Development

While a specialized research chemical, N-Acetyl-L-norvaline and its parent compound are relevant in several areas of pharmaceutical and biochemical science.

Role as a Non-Canonical Amino Acid Derivative

Non-canonical amino acids (ncAAs) are powerful tools in drug discovery and protein engineering.[6] They allow for the creation of novel peptide structures with enhanced stability, altered conformation, or improved activity.[] N-Acetyl-L-norvaline can serve as a building block in peptide synthesis or as a starting material for more complex ncAAs. The acetyl group can also function as a protecting group or a simple modification to study structure-activity relationships (SAR).

Therapeutic Potential Derived from L-Norvaline's Mechanism of Action

The primary therapeutic interest stems from the biological activity of L-norvaline as an arginase inhibitor.[2] Arginase and Nitric Oxide Synthase (NOS) compete for the same substrate, L-arginine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO).

-

Neurological Applications: In the context of Alzheimer's disease, increased arginase activity has been linked to neurodegeneration. L-norvaline has been shown to reverse cognitive decline in animal models by reducing β-amyloidosis and microgliosis, effects likely linked to the modulation of NO pathways and other neuroprotective mechanisms.[3]

-

Cardiovascular Applications: Enhanced NO production promotes vasodilation, which can lower blood pressure. This mechanism is the basis for L-norvaline's inclusion in some dietary supplements aimed at improving blood flow.[1]

N-acetylation is a common prodrug strategy used to improve a molecule's pharmacokinetic properties, such as membrane permeability or metabolic stability.[8] Therefore, N-Acetyl-L-norvaline is a highly relevant compound for investigation as a potential prodrug of L-norvaline, aiming to enhance its delivery and efficacy in therapeutic applications.

Caption: L-Norvaline inhibits arginase, increasing L-arginine availability for NO synthesis.

Safety, Handling, and Storage

As a fine chemical, N-Acetyl-L-norvaline requires standard laboratory precautions for safe handling.

-

GHS Hazard Identification: Based on notifications to the ECHA C&L Inventory, N-Acetyl-L-norvaline is classified with the following hazards:[4]

-

H315: Causes skin irritation.

-